molecular formula C16H15NO5 B11712667 4-Propoxyphenyl 3-nitrobenzoate CAS No. 313552-63-5

4-Propoxyphenyl 3-nitrobenzoate

Cat. No.: B11712667
CAS No.: 313552-63-5
M. Wt: 301.29 g/mol
InChI Key: YXVNRYHGBLNBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxyphenyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further esterified with 3-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxyphenyl 3-nitrobenzoate typically involves the esterification of 4-propoxyphenol with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxyphenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester linkage is cleaved, and the phenol or benzoic acid derivatives are formed.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products:

    Reduction: 4-Propoxyphenyl 3-aminobenzoate.

    Substitution: 4-Propoxyphenol and 3-nitrobenzoic acid.

Scientific Research Applications

4-Propoxyphenyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester linkage allows for the controlled release of the active phenol or benzoic acid derivatives, which can exert their effects on specific pathways.

Comparison with Similar Compounds

    4-Propoxyphenyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.

    4-Methoxyphenyl 3-nitrobenzoate: Similar ester linkage but with a methoxy group instead of a propoxy group.

Uniqueness: 4-Propoxyphenyl 3-nitrobenzoate is unique due to the specific positioning of the propoxy and nitro groups, which confer distinct chemical and biological properties. The propoxy group provides increased lipophilicity, enhancing its interaction with lipid membranes and potentially improving its bioavailability.

Properties

CAS No.

313552-63-5

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

(4-propoxyphenyl) 3-nitrobenzoate

InChI

InChI=1S/C16H15NO5/c1-2-10-21-14-6-8-15(9-7-14)22-16(18)12-4-3-5-13(11-12)17(19)20/h3-9,11H,2,10H2,1H3

InChI Key

YXVNRYHGBLNBFE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.